molecular formula C14H9ClN2O B7702976 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole

5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B7702976
M. Wt: 256.68 g/mol
InChI Key: JPQFHXITVXSFJA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole ( 1874-43-7) is a high-purity 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and drug discovery research . The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical sciences, valued for its role as a bioisostere for amides and esters, which aids in modulating the physicochemical properties of lead compounds . This specific compound features a 4-chlorophenyl substitution at the 5-position and a phenyl group at the 3-position of the oxadiazole ring, a structural motif common in compounds investigated for their potential biological activities . Research into analogous 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives has demonstrated a wide spectrum of pharmacological properties, including anticancer effects . These derivatives are often explored as core structures in the synthesis of novel molecular conjugates and hybrids, serving as key intermediates for developing potential therapeutic agents . The compound is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnosis, therapeutic applications, or any form of personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQFHXITVXSFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

This method adapts the classical amidoxime-acyl chloride cyclocondensation reaction. Benzamidoxime (5 mmol) is dissolved in dichloromethane (DCM, 25 mL) under nitrogen. Triethylamine (Et₃N, 1.2 equivalents) is added, followed by dropwise addition of 4-chlorobenzoyl chloride (1.5 equivalents) at 0°C. The mixture is stirred at room temperature for 6 hours, then refluxed for 12 hours to complete cyclization. Post-reaction, the solution is washed with water, dried over MgSO₄, and purified via silica column chromatography (hexane/ethyl acetate, 95:5).

Yield and Characterization

  • Yield : 85–90% (theoretical).

  • Melting Point : 112–114°C (lit. 110–112°C for analogous compounds).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 8.08–8.05 (d, J = 7.2 Hz, 2H, Ar-H), 7.52–7.44 (m, 7H, Ar-H).

    • ¹³C NMR : δ 168.9 (C=N), 165.2 (C-O), 138.5–126.3 (aromatic carbons).

    • MS (EI) : m/z 297 [M⁺], 262 (base peak, C₁₃H₈ClN₂O).

Fusion of Benzamidoxime with 4-Chlorobenzamide

Solid-State Fusion Protocol

Adapted from patent methodologies, equimolar amounts of benzamidoxime hydrochloride (1.0 mmol) and 4-chlorobenzamide (1.0 mmol) are ground into a fine powder and heated at 180°C for 15 minutes. The molten mixture is cooled, dissolved in ethanol, and filtered to remove unreacted solids. The filtrate is concentrated under reduced pressure, and the product is recrystallized from ethanol/water (1:1).

Performance Metrics

  • Yield : 68–72%.

  • Melting Point : 120–122°C.

  • Key Advantages : Avoids solvent use, suitable for bulk synthesis.

Cyclization of Phenylacetic Acid Hydrazide with 4-Chlorobenzoic Acid Using POCl₃

Hydrazide Preparation and Cyclization

Phenylacetic acid hydrazide is synthesized by refluxing phenylacetic acid ethyl ester (0.01 mol) with hydrazine hydrate (0.04 mol) in ethanol for 5 hours. The hydrazide (0.01 mol) is then combined with 4-chlorobenzoic acid (0.01 mol) and phosphorous oxychloride (POCl₃, 5 mL). The mixture is refluxed for 6 hours, quenched with ice-water, neutralized with NaHCO₃, and extracted with DCM. The organic layer is dried and purified via recrystallization (ethanol).

Analytical Data

  • Yield : 78–82%.

  • IR (KBr) : 3065 cm⁻¹ (C-H aromatic), 1618 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C).

  • ¹H NMR : δ 7.89–7.42 (m, 9H, Ar-H), 4.12 (s, 2H, CH₂).

Comparative Analysis of Methodologies

Parameter Method 1 Method 2 Method 3
Reaction Time 18 hours15 minutes6 hours
Yield (%) 85–9068–7278–82
Solvent Use HighNoneModerate
Purification ColumnRecrystallizationRecrystallization
Scalability ModerateHighModerate

Method 1 offers superior yields and purity but requires stringent anhydrous conditions. Method 2 is solvent-free and rapid but yields slightly lower quantities. Method 3 balances yield and practicality, making it ideal for laboratory-scale synthesis.

Mechanistic Insights and Side Reactions

  • Cyclocondensation (Method 1) : Proceeds via nucleophilic attack of the amidoxime’s NH₂ on the acyl chloride’s carbonyl, followed by intramolecular cyclization with HCl elimination.

  • Fusion (Method 2) : Involves thermal activation of the amidoxime-amide complex, leading to dehydration and ring closure.

  • POCl₃ Cyclization (Method 3) : POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating hydrazide-acid coupling and cyclization.

Common side products include uncyclized intermediates and regioisomers, which are minimized by optimizing stoichiometry and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced or modified properties compared to the parent compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole and its derivatives as effective anticancer agents. The compound's structure allows for various modifications that enhance its biological activity.

Case Studies

  • Maftei et al. (2020) reported on a series of 1,2,4-oxadiazole derivatives demonstrating potent anticancer properties. One notable derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon and lung adenocarcinomas .
  • Kumar et al. (2022) synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that exhibited significant activity against A549 and MCF-7 cell lines with IC50 values as low as 0.11 µM .

Data Table: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.23
Bis-1,2,4-oxadiazole-fused-benzothiazoleA5490.11
Novel substituted oxadiazolesVarious13.6 - 48.37

Antiparasitic Activity

The compound has also shown promising results in antiparasitic applications, particularly against protozoan parasites.

Case Studies

  • A study by Kucukoglu et al. (2020) demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant activity against Trypanosoma cruzi, with certain compounds displaying an EC50 value of 2.9 µM , indicating strong potential for treating Chagas disease .

Data Table: Antiparasitic Activity

CompoundParasiteEC50 (µM)Reference
This compoundTrypanosoma cruzi2.9
Novel oxadiazole derivativeLeishmania donovani5.7

Key Mechanistic Insights

  • The compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Studies indicate that these oxadiazoles can induce cell cycle arrest and apoptosis through various pathways, including caspase activation .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells. The compound can also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Position 3 and 5) Key Properties/Activities Reference
5-(4-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole 3-phenyl, 5-(4-chlorophenyl) Enhanced lipophilicity; potential anticancer/antimicrobial activity inferred from analogues .
5-(Pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole 3-phenyl, 5-pyrimidinyl (e.g., 4-methyl-6-aryl) Higher melting points (236–262°C), improved solubility in polar solvents; used in kinase inhibition studies .
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole 3-phenyl, 5-(chloromethyl) Reactive chloromethyl group enables functionalization (e.g., coupling with benzimidazoles for antimicrobial agents) .
3-(2-Hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole 3-(2-hydroxyphenyl), 5-phenyl Exhibits excited-state proton transfer (ESPT) in non-polar solvents; photophysical applications .
5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole 3-phenyl, 5-(difluoroiodomethyl) Used in radical-mediated difluoromethylation reactions for γ-lactone synthesis .

Physicochemical Properties

  • Melting Points : Pyrimidinyl-substituted derivatives (e.g., 5g: 236–237°C) exhibit higher melting points compared to chlorophenyl-substituted analogues, likely due to increased hydrogen bonding and π-stacking .
  • Solubility : Chlorophenyl derivatives show moderate solubility in organic solvents (e.g., DMSO, acetonitrile), while pyrimidinyl analogues display better aqueous solubility due to polar heterocyclic motifs .
  • Electronic Effects : The electron-withdrawing chlorine in 5-(4-chlorophenyl) enhances electrophilicity at the oxadiazole ring, influencing reactivity in nucleophilic substitutions .

Key Research Findings

Anticancer Potential: 3,5-Bis-(4-chlorophenyl) derivatives (e.g., compound B) showed IC₅₀ values of 1.2–3.8 µM against MCF-7 breast cancer cells but induced 30–40% toxicity in H9c2 cardiomyocytes, highlighting a need for structural optimization .

Antimicrobial Efficacy : 5-(Chloromethyl)-3-phenyl derivatives coupled with benzimidazoles exhibited broad-spectrum activity (MIC: 2–8 µg/mL) and low hemolytic toxicity (<5%) .

Photophysical Applications : 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole demonstrated ESPT-driven fluorescence, useful in sensor design, whereas 3-(2-hydroxyphenyl) analogues lacked this property due to steric hindrance .

Biological Activity

The compound 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the 4-chlorophenyl and phenyl substituents enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit various cancer cell lines. In particular:

  • In vitro studies demonstrated that related oxadiazoles possess IC50 values in the micromolar range against several cancer types, including breast (MCF-7), lung (A549), and colon cancer (HCT116) cell lines .
  • The compound's mechanism involves inducing apoptosis through activation of the p53 pathway and caspase-3 cleavage in cancer cells .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymes:
    • Compounds within this class have been shown to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression .
    • For example, certain derivatives demonstrated selective inhibition against hCA IX and hCA II with nanomolar potency .
  • Interaction with Receptors:
    • Some studies suggest that oxadiazoles can act as agonists for benzodiazepine receptors, potentially offering neuroprotective effects alongside their anticancer properties .

Case Studies

Several studies have evaluated the biological activity of oxadiazole derivatives:

  • Study on Antiproliferative Activity:
    • A recent investigation reported that a series of 1,3,4-oxadiazole derivatives exhibited broad-spectrum antiproliferative activity against a panel of 58 cancer cell lines. Notably, compounds with structural similarities to This compound showed significant inhibition rates ranging from 80% to over 90% at low concentrations .
  • Molecular Docking Studies:
    • Molecular docking analyses have indicated strong interactions between the oxadiazole scaffold and target proteins involved in cancer pathways. This supports the hypothesis that structural modifications can enhance binding affinity and biological activity .

Comparative Analysis

The following table summarizes the biological activities of various oxadiazole derivatives compared to This compound :

CompoundIC50 (µM)Target Cell LineMechanism of Action
5-(4-chlorophenyl)-3-phenyl-1,2,4-Ox~10MCF-7Apoptosis induction via p53 pathway
1-(3-bromo phenyl)-3-(4-methoxy phenyl)-1,2,4-Ox~8HCT116HDAC inhibition
5-(4-fluorophenyl)-3-(2-thienyl)-1,2,4-Ox~12A549Carbonic anhydrase inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole, and how are the products characterized?

  • Synthetic Routes : The compound is typically synthesized via cyclization reactions of amidoximes with acyl chlorides. For example, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole derivatives are prepared by reacting phenyl-substituted amidoximes with chlorinated acyl chlorides under reflux in acetonitrile or THF .
  • Characterization : Products are confirmed using 1H NMR (e.g., δ 8.04 ppm for aromatic protons, δ 4.75 ppm for chloromethyl groups) and ESI-MS (e.g., [M+H]+ at m/z 195) . IR spectroscopy identifies key functional groups (e.g., C=N stretches at ~1603 cm⁻¹) .
Reaction Conditions Yield Key Spectral Data
Reflux in acetonitrile, 24h80–89%1H NMR: δ 7.30–8.17 (Ar-H), 3.89 (OCH3)
THF, room temperature, 12h75–85%ESI-MS: m/z 253.0977 (calculated)

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

  • 1H NMR : Aromatic protons (8H) appear as multiplets in δ 7.30–8.17 ppm, while substituents like chloromethyl groups resonate at δ 4.75 ppm (singlet, 2H). Splitting patterns (e.g., doublets at J = 7.8 Hz) confirm regiochemistry .
  • 13C NMR : Carbonyl carbons (C=N-O) resonate at δ 169–176 ppm, and aromatic carbons appear at δ 127–131 ppm .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

  • In vitro assays : Anticancer activity is tested via MTT assays against cell lines (e.g., triple-negative breast cancer), with IC50 values calculated . Anticonvulsant activity is assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chlorophenyl vs. fluorophenyl) influence the compound’s electronic and photophysical properties?

  • Structural Effects : The planarity of the 5-aryl ring with the oxadiazole core (dihedral angle ~80°) affects conjugation. For example, 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole exhibits tautomerism and fluorescence due to intramolecular proton transfer, while 3-substituted analogs lack this behavior .
  • DFT Studies : Protonation at N4 (vs. N2) is energetically favored, as shown by charge distribution and LUMO contributions. Global electrophilicity indices (ω) predict reactivity in electrophilic substitutions .

Q. What methodologies are used in crystallographic studies to determine the molecular structure of this compound?

  • X-ray Crystallography : Data collection with a Bruker SMART diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL-96. Hydrogen bonding (e.g., C–H···O interactions) stabilizes 2D sheet structures .
  • Key Parameters :

  • Space group: P
  • Unit cell: a = 7.512 Å, b = 9.873 Å, c = 11.245 Å
  • R1 = 0.052, wR2 = 0.141

Q. How do computational docking studies explain the compound’s interactions with biological targets like MAP kinase?

  • Methodology : Docking simulations (e.g., AutoDock Vina) optimize binding poses using Gibbs free energy scores. The chlorophenyl group forms hydrophobic interactions with kinase active sites, while the oxadiazole core hydrogen-bonds to catalytic residues .
  • Validation : Correlation of docking scores (e.g., −9.2 kcal/mol) with experimental IC50 values (e.g., 12 µM) confirms predictive accuracy .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : While 5-(4-fluoro-3-nitrophenyl)-3-phenyl derivatives show antioxidant activity (EC50 = 18 µM), 5-(4-chlorophenyl) analogs exhibit stronger anticancer effects. This divergence is attributed to electron-withdrawing effects (Cl > F) enhancing electrophilic reactivity toward cellular thiols .
  • Statistical Analysis : Multivariate regression models correlate Hammett σ constants (σCl = 0.23, σF = 0.06) with bioactivity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole

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